molecular formula C22H14BrCl2N3O3 B11985592 2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302914-08-5

2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11985592
CAS No.: 302914-08-5
M. Wt: 519.2 g/mol
InChI Key: XUBLYXQIPNKDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes bromine, chlorine, and nitro functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with bromine, chlorine, and nitro functional groups. These compounds often share similar chemical properties but can differ in their biological activity and reactivity. For example, compounds like 4,4’-dibromobenzophenone and 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine have similar structures but may exhibit different reactivity and biological effects .

Properties

CAS No.

302914-08-5

Molecular Formula

C22H14BrCl2N3O3

Molecular Weight

519.2 g/mol

IUPAC Name

2-(4-bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14BrCl2N3O3/c23-14-6-4-12(5-7-14)19-11-20-17-9-15(24)10-18(25)21(17)31-22(27(20)26-19)13-2-1-3-16(8-13)28(29)30/h1-10,20,22H,11H2

InChI Key

XUBLYXQIPNKDTL-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.